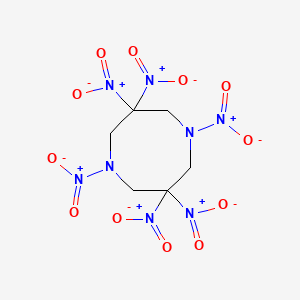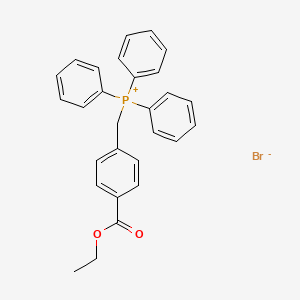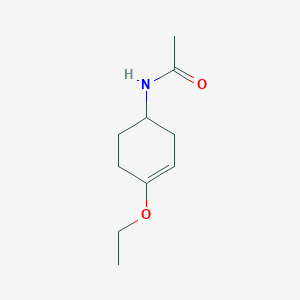
1,3,3,5,7,7-hexanitro-1,5-diazocane
Descripción general
Descripción
1,3,3,5,7,7-hexanitro-1,5-diazocane is a chemical compound with the molecular formula C6H8N8O12. It is known for its high nitrogen content and its potential applications in various fields, including explosives and propellants. The compound is characterized by its six nitro groups attached to a diazacyclooctane ring, making it a highly energetic material.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,5,7,7-hexanitro-1,5-diazocane typically involves the nitration of a precursor compound. One common method is the nitration of 1,3,5,7-tetraazatricyclo[3.3.1.1^3,7]decane (also known as hexamine) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes. The precursor compound is dissolved in a suitable solvent, and the nitration mixture is added slowly while maintaining the reaction temperature. The product is then purified through recrystallization or other separation techniques to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3,5,7,7-hexanitro-1,5-diazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Higher oxidation state products, such as nitroso or nitro derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,3,3,5,7,7-hexanitro-1,5-diazocane has several scientific research applications, including:
Chemistry: Used as a high-energy material in the study of energetic compounds and their properties.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its high nitrogen content.
Industry: Utilized in the production of explosives and propellants due to its high energy density.
Mecanismo De Acción
The mechanism of action of 1,3,3,5,7,7-hexanitro-1,5-diazocane involves the release of a large amount of energy upon decomposition. The nitro groups undergo rapid decomposition, releasing nitrogen gas and other byproducts. This rapid release of gas and energy makes it an effective explosive material. The molecular targets and pathways involved in its action are primarily related to its high nitrogen content and the stability of the diazacyclooctane ring.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3,5,7,7-Hexanitro-1,5-diazacyclooctane: A similar compound with a slightly different arrangement of nitro groups.
Octahydro-1,3,3,5,7,7-hexanitro-1,5-diazocine: Another compound with a similar structure but different ring configuration.
Uniqueness
1,3,3,5,7,7-hexanitro-1,5-diazocane is unique due to its specific arrangement of nitro groups and the stability of its diazacyclooctane ring. This unique structure contributes to its high energy density and makes it a valuable compound in various applications, particularly in the field of explosives and propellants.
Propiedades
Número CAS |
88371-89-5 |
|---|---|
Fórmula molecular |
C6H8N8O12 |
Peso molecular |
384.18 g/mol |
Nombre IUPAC |
1,3,3,5,7,7-hexanitro-1,5-diazocane |
InChI |
InChI=1S/C6H8N8O12/c15-9(16)5(10(17)18)1-7(13(23)24)3-6(11(19)20,12(21)22)4-8(2-5)14(25)26/h1-4H2 |
Clave InChI |
BLZQCPAABODUPR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(CC(CN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyloxazolo[5,4-b]pyridine](/img/structure/B8791266.png)

![(1R,3S,4S)-tert-butyl 3-(6-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8791281.png)

![2-[(butan-2-yl)amino]acetic acid](/img/structure/B8791295.png)








